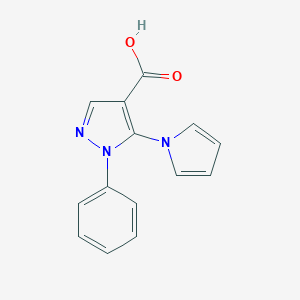

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid and its derivatives involves efficient synthetic routes that provide these compounds in high yields. Bernardino et al. (2007) detailed the synthesis of similar pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives with antiviral activities, demonstrating the versatility of pyrazole carboxylic acids in medicinal chemistry (Bernardino et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrazole carboxylic acids has been studied using various spectroscopic methods. Zia-ur-Rehman et al. (2008) investigated the structure of a similar compound, revealing that the pyrazole ring is approximately coplanar with its amino and carboxyl groups and highlighted the importance of intramolecular hydrogen bonding (Zia-ur-Rehman et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid derivatives demonstrate the compound's reactivity and potential for further modification. Yıldırım et al. (2005) described functionalization reactions of similar pyrazole carboxylic acids, providing insights into the compound's reactivity and potential applications in medicinal chemistry (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid and related compounds have been explored through experimental and theoretical studies. Viveka et al. (2016) focused on the combined experimental and theoretical studies of a biologically important pyrazole-4-carboxylic acid derivative, providing valuable information on its physical characteristics (Viveka et al., 2016).

Chemical Properties Analysis

The chemical properties of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid derivatives have been studied extensively to understand their potential applications. Studies on their reactivity, stability, and interaction with biological targets are crucial for developing new pharmaceuticals and materials. For instance, the synthesis and antibacterial screening of pyrazolo[3,4-b]pyridine-4-carboxylic acids by Maqbool et al. (2014) highlight the chemical properties and potential antimicrobial applications of these compounds (Maqbool et al., 2014).

Wissenschaftliche Forschungsanwendungen

1. Inhibition of Hepatitis C Virus Replication

- Application Summary : This compound has been found to inhibit HCV replication by suppressing cyclooxygenase-2 .

- Results : Compounds related to “1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid” inhibited the subgenomic HCV replicon 1b genotype at EC50 values between 5 and 8 μM. They displayed an even higher potency against the infectious Jc1 HCV 2a genotype. One of the compounds exhibited an EC50 of 6.7 μM and selectivity index of 23 against HCV 1b, and reduced the RNA copies of the infectious Jc1 chimeric 2a clone by 82% at 7 μM .

2. Cannabinoid Receptor Affinity

- Application Summary : This compound has been compared with reference compounds for cannabinoid hCB1 and hCB2 receptor affinity .

- Results : Compounds related to “1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid” showed selectivity for hCB1 or hCB2 receptors depending on the substituents at various positions. One of the compounds was the most selective ligand for the hCB1 receptor (Ki(CB2)/Ki(CB1) = 140.7). Another derivative was the most potent hCB1 ligand (Ki = 5.6 nM), was equipotent to AM251, and behaved as an inverse agonist in the cAMP assay (EC50 approximately 1 nM) .

3. Synthesis of Azo Dye Derivatives

4. Inhibition of Cyclooxygenase-2

- Application Summary : This compound has been found to inhibit cyclooxygenase-2, which is an enzyme involved in inflammation .

- Results : Compounds related to “1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid” inhibited cyclooxygenase-2, but the specific results were not detailed in the search results .

5. Synthesis of Benzothiazole-Based Dispersed Azo Dyes

- Application Summary : This compound has been used in the synthesis of benzothiazole-based dispersed azo dyes .

6. Inhibition of Cyclooxygenase-2

- Application Summary : This compound has been found to inhibit cyclooxygenase-2, which is an enzyme involved in inflammation .

- Results : Compounds related to “1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid” inhibited cyclooxygenase-2, but the specific results were not detailed in the search results .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-14(19)12-10-15-17(11-6-2-1-3-7-11)13(12)16-8-4-5-9-16/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWVLCHBFVAAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151533 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | |

CAS RN |

116834-08-3 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116834083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

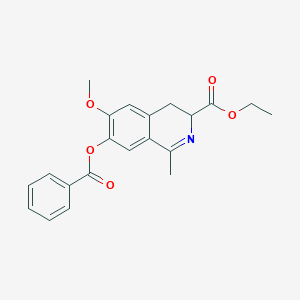

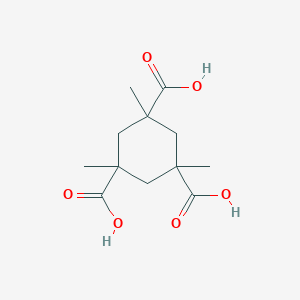

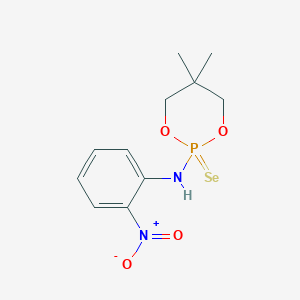

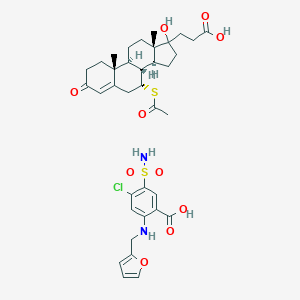

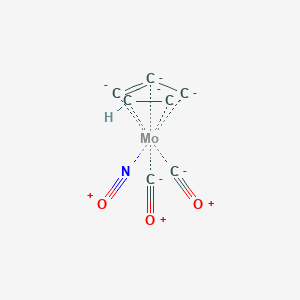

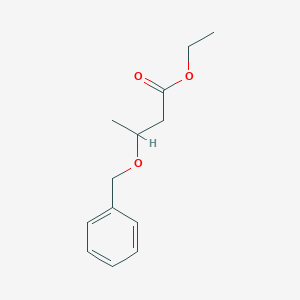

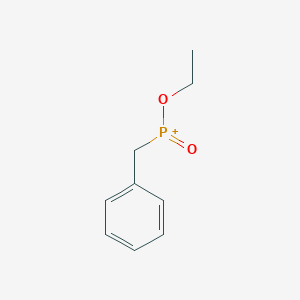

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B56950.png)

![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)

![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)